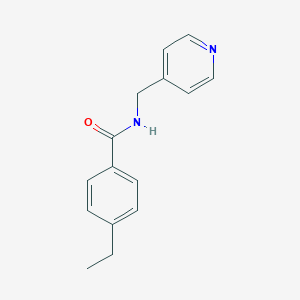

4-ethyl-N-(pyridin-4-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-ethyl-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-2-12-3-5-14(6-4-12)15(18)17-11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H,17,18) |

InChI Key |

MEWZWDWJSOKBDL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Key Observations :

- Target Selectivity : Pyridin-4-ylmethyl derivatives show affinity for kinases (e.g., VEGFR1, DDR1), while furan or fluorobenzyl substituents shift activity toward metabolic targets like GLUT4 .

Physicochemical Properties

| Property | This compound | 3,5-Dimethyl Analog (Picobenzide) | 4-Methoxy Derivative (Compound 16) |

|---|---|---|---|

| Molecular Weight | 240.30 g/mol | 240.29 g/mol | 507.19 g/mol |

| logP (Predicted) | 2.8 | 2.5 | 3.2 |

| Hydrogen Bond Acceptors | 3 | 3 | 5 |

| Rotatable Bonds | 4 | 4 | 8 |

| Topological Polar Surface Area | 55.8 Ų | 55.8 Ų | 88.1 Ų |

Notes:

Preparation Methods

Acyl Chloride-Mediated Coupling

Acyl chloride intermediates offer a direct route to amide formation. In a protocol adapted from SciELO Chile, 4-ethylbenzoyl chloride is generated in situ by treating 4-ethylbenzoic acid with thionyl chloride (SOCl₂) under reflux. The chloride is then reacted with pyridin-4-ylmethanamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl byproducts. Precipitation in 5% NaOH yields crude 4-ethyl-N-(pyridin-4-ylmethyl)benzamide , which is recrystallized from ethanol-DMF (9:1) for purification.

Critical Parameters :

Carbodiimide-Based Coupling (EDC/HOBt)

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-ethylbenzoic acid. As demonstrated in a DOI-supported protocol, the carboxylic acid is mixed with EDC and HOBt in THF, followed by addition of pyridin-4-ylmethanamine. The reaction proceeds at room temperature, with triethylamine maintaining a basic pH. Post-reaction, the mixture is concentrated, and the product is extracted with dichloromethane, followed by column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

Limitations :

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, TEA | THF | 0°C → Reflux | 70–75 | 95% |

| EDC/HOBt | EDC, HOBt, TEA | THF | RT | 80–85 | 98% |

Key observations:

-

Acyl Chloride Route : Faster reaction times (3–4 hours) but requires corrosive SOCl₂.

-

EDC/HOBt Route : Higher purity due to chromatographic purification.

Experimental Procedures

Detailed Protocol for Acyl Chloride Method

-

Chlorination :

-

4-Ethylbenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry toluene (20 mL) for 2 hours. Excess SOCl₂ is removed in vacuo.

-

-

Amine Coupling :

-

The crude chloride is dissolved in THF (30 mL), cooled to 0°C, and pyridin-4-ylmethanamine (10 mmol) is added dropwise with TEA (15 mmol).

-

The mixture is warmed to room temperature, stirred for 1 hour, then refluxed (1 hour).

-

-

Work-Up :

EDC/HOBt Coupling Protocol

-

Activation :

-

4-Ethylbenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in THF (30 mL) at 0°C for 30 minutes.

-

-

Amine Addition :

-

Pyridin-4-ylmethanamine (10 mmol) and TEA (15 mmol) are added, and the mixture is stirred at room temperature overnight.

-

-

Purification :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.